

An In-depth Technical Guide to Bis(diphenylphosphino)methane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(diphenylphosphino)methane*

Cat. No.: *B1329430*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bis(diphenylphosphino)methane** (dppm), a versatile bidentate phosphine ligand. It covers the fundamental molecular and physical properties, detailed experimental protocols for its synthesis and use in catalysis, and its applications in coordination chemistry and drug development.

Core Properties of Bis(diphenylphosphino)methane

Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is an organophosphorus compound that serves as a crucial building block and ligand in inorganic and organometallic chemistry.^[1] Its structure features two diphenylphosphino groups linked by a methylene (-CH₂-) bridge.^[2] This arrangement allows it to act as a chelating ligand, forming a stable four-membered ring with a metal center, or as a bridging ligand to form bimetallic complexes.^[1]

Table 1: Molecular and Physical Properties of **Bis(diphenylphosphino)methane**

Property	Value	References
Chemical Formula	$C_{25}H_{22}P_2$	[1] [2]
Molecular Weight	384.39 g/mol	[2]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	118-122 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents	[2]
CAS Number	2071-20-7	[1]
Natural Bite Angle	73°	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **bis(diphenylphosphino)methane** and its application in the synthesis of a palladium complex are provided below. These protocols are representative of common laboratory procedures and can be adapted for specific research needs.

2.1. Synthesis of **Bis(diphenylphosphino)methane**

The classical synthesis of dppm involves the reaction of sodium diphenylphosphide with dichloromethane.[\[1\]](#)

Reaction Scheme:

- $Ph_3P + 2 Na \rightarrow Ph_2PNa + NaPh$
- $2 NaPPh_2 + CH_2Cl_2 \rightarrow Ph_2PCH_2PPh_2 + 2 NaCl$

Materials and Reagents:

- Triphenylphosphine (Ph_3P)

- Sodium metal (Na)
- Dichloromethane (CH_2Cl_2)
- Anhydrous solvents (e.g., dioxane or THF)
- Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

- Preparation of Sodium Diphenylphosphide: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in an anhydrous solvent.
- Add small, freshly cut pieces of sodium metal to the solution with vigorous stirring. The reaction is typically heated to reflux to facilitate the formation of sodium diphenylphosphide, indicated by a color change.
- Reaction with Dichloromethane: After the formation of sodium diphenylphosphide is complete, cool the reaction mixture.
- Slowly add dichloromethane to the solution. An exothermic reaction will occur.
- After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or ^{31}P NMR spectroscopy is recommended).
- Work-up and Purification: Quench the reaction mixture carefully with degassed water.
- Extract the product into an organic solvent such as diethyl ether or dichloromethane.
- Wash the organic layer with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to yield pure **bis(diphenylphosphino)methane** as a white crystalline solid.

2.2. Synthesis of a Dppm-Palladium Complex: $[\text{PdCl}_2(\text{dppm})]$

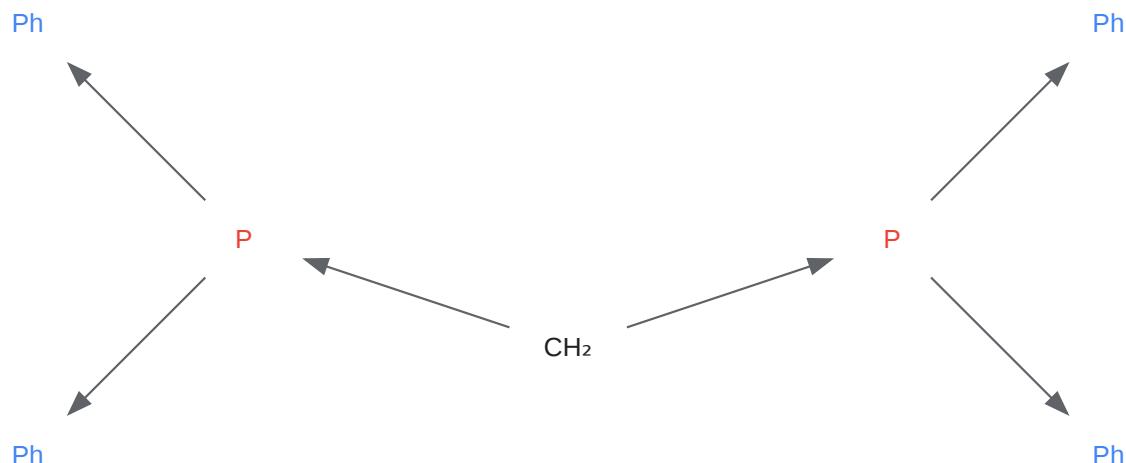
This protocol describes the synthesis of a common palladium complex with dppm, which can be used as a precatalyst in cross-coupling reactions.

Materials and Reagents:

- **Bis(diphenylphosphino)methane** (dppm)
- Palladium(II) chloride (PdCl_2) or a suitable palladium precursor like $[\text{PdCl}_2(\text{cod})]$ ($\text{cod} = 1,5\text{-cyclooctadiene}$)
- Anhydrous, degassed solvents (e.g., dichloromethane, acetone)
- Standard glassware for inert atmosphere synthesis

Procedure:

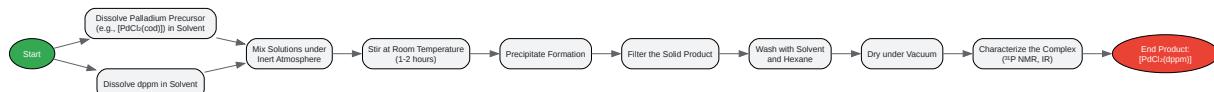
- In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor in the chosen solvent.
- In a separate flask, dissolve an equimolar amount of **bis(diphenylphosphino)methane** in the same solvent.
- Slowly add the dppm solution to the palladium solution with stirring.
- A precipitate will often form immediately or upon stirring for a short period at room temperature.
- Continue stirring for 1-2 hours to ensure the completion of the reaction.
- Collect the solid product by filtration, wash it with a small amount of the solvent, and then with a non-polar solvent like hexane to aid in drying.
- Dry the resulting complex under vacuum. The product, $[\text{PdCl}_2(\text{dppm})]$, can be characterized by spectroscopic methods such as ^{31}P NMR and IR spectroscopy.


Applications in Catalysis and Drug Development

Bis(diphenylphosphino)methane is a versatile ligand widely used in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The two phosphorus atoms can coordinate to a metal center, influencing its electronic and steric properties, which in turn affects the catalytic activity and selectivity.

In the realm of drug development, dppm and its derivatives are utilized in the synthesis of metal-based therapeutic agents. The ability of dppm to stabilize metal ions is crucial in designing novel anticancer drugs, where the geometry and reactivity of the metal complex can be fine-tuned to enhance cytotoxicity against cancer cells.[3]

Visualized Workflows and Structures


Diagram 1: Chemical Structure of **Bis(diphenylphosphino)methane**

[Click to download full resolution via product page](#)

Caption: Structure of **bis(diphenylphosphino)methane** (dppm).

Diagram 2: Experimental Workflow for the Synthesis of a Dppm-Palladium Complex

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing a dppm-palladium complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(diphenylphosphino)methane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329430#molecular-weight-and-formula-of-bis-diphenylphosphino-methane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com